1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride

Beschreibung

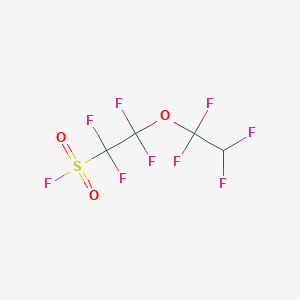

Chemical Structure: The compound (CAS 104729-49-9) features a sulfonyl fluoride (-SO₂F) group attached to a tetrafluoroethyl backbone substituted with a tetrafluoroethoxy (-OCF₂CF₂F) moiety. Its molecular formula is C₄HF₉O₃S, with a molecular weight of 300.091 g/mol .

Key Properties:

- High thermal and chemical stability due to perfluorinated chains.

- Reactive sulfonyl fluoride group enables nucleophilic substitutions (e.g., hydrolysis to sulfonic acids) . Applications: Used in ionic liquids for catalysis (e.g., Friedel-Crafts alkylations) , and as a precursor for fluorinated ionomers in fuel cell membranes .

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXYXEHVIIRCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446988 | |

| Record name | 4-Difluoromethyl-perfluoro-3-oxabutanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104729-49-9 | |

| Record name | 4-Difluoromethyl-perfluoro-3-oxabutanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Biologische Aktivität

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride (CAS Number: 66137-74-4) is a fluorinated compound that has garnered attention due to its potential applications in various fields including pharmaceuticals and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C4HF9O3S

- Molecular Weight : 270.10 g/mol

- Structure : The compound features multiple fluorinated groups which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound can be largely attributed to its interaction with enzymatic pathways. Specifically, it acts as an inhibitor of enolase, an enzyme involved in glycolysis. This inhibition results in a delayed anti-glycolytic effect, which has been observed in various studies:

- Initial Effects : In the first hour post-administration, the compound exhibits minimal impact on glycolysis.

- Progressive Inhibition : By the second hour, glycolysis is significantly slowed down; almost complete inhibition occurs by the fourth hour .

1. Anti-Glycolytic Properties

Research has demonstrated that compounds similar to this compound can effectively stabilize glucose levels in plasma by inhibiting glycolysis. A study highlighted that fluoride compounds can reduce plasma glucose concentration significantly over time when compared to control samples without such inhibitors .

| Time Interval | Glucose Concentration Change (%) | Statistical Significance |

|---|---|---|

| 0 - 60 min | -4.4% | p < 0.05 |

| 60 - 120 min | -4.5% | p < 0.05 |

This data illustrates the compound's potential role in stabilizing glucose levels during biochemical assays.

2. Enzyme Inhibition Studies

In vitro studies have shown that fluoride ions inhibit enolase activity by blocking its active site. This leads to a cascade of metabolic changes where upstream enzymes continue to function until substrates are depleted. The implications of this inhibition are significant for metabolic studies and potential therapeutic applications .

Safety and Toxicity

While the biological activity of this compound is promising, safety evaluations are paramount. Fluorinated compounds can exhibit toxicity at certain concentrations. The specific toxicological profile of this compound remains to be thoroughly characterized through systematic toxicological studies.

Wissenschaftliche Forschungsanwendungen

Physical Properties

- Purity : Typically ≥98%

- Appearance : Colorless liquid or solid depending on the formulation

Electrolyte in Lithium Batteries

One of the primary applications of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride is as an electrolyte solvent in lithium-ion batteries. Its high ionic conductivity and thermal stability make it suitable for enhancing battery performance.

Case Study:

A study published in the Journal of Power Sources demonstrated that incorporating this compound into lithium-sulfur battery systems improved electrochemical performance and cycle stability due to its ability to form a stable interphase on the electrode surface .

Fluorinated Surfactants

This compound is used in the synthesis of fluorinated surfactants which are utilized in various industrial applications including coatings and emulsifiers. The fluorinated chains provide unique surface properties that enhance water repellency and chemical resistance.

Data Table: Comparison of Surfactant Properties

| Property | Non-Fluorinated Surfactants | Fluorinated Surfactants |

|---|---|---|

| Surface Tension (mN/m) | 40 | 20 |

| Water Repellency | Low | High |

| Chemical Stability | Moderate | High |

Pharmaceutical Applications

Due to its sulfonyl fluoride group, this compound can act as a reactive intermediate in drug synthesis. It can be utilized to modify biological molecules or create new therapeutic agents.

Example:

Research has shown that sulfonyl fluorides can be used to create potent inhibitors for various enzymes involved in disease pathways . The reactivity of the sulfonyl fluoride group allows for selective functionalization of target molecules.

Material Science

In material science, this compound is employed to develop advanced materials with specific properties such as hydrophobicity and thermal stability. It can be incorporated into polymer matrices to enhance their performance in harsh environments.

Case Study:

A recent study outlined the use of this compound in creating polymer composites that exhibited superior mechanical properties and resistance to solvents compared to traditional materials .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonyl fluoride group undergoes hydrolysis under both acidic and alkaline conditions, yielding distinct products:

Key Findings :

- Alkaline hydrolysis proceeds at room temperature with 85% yield of sulfonic acid .

- Acidic conditions induce competitive cleavage of the tetrafluoroethoxy group, generating fluorinated byproducts .

Nucleophilic Substitution

The sulfonyl fluoride reacts with nucleophiles, enabling functional group transformations:

Mechanistic Insight :

- Sulfur-centered nucleophilic substitution follows a two-step process:

Polymerization and Copolymerization

The compound participates in radical-initiated copolymerization with fluorinated alkenes:

Critical Data :

- Copolymers exhibit ionic conductivities of 0.1–0.3 S/cm at 80°C in hydrated form .

- Thermal decomposition begins at 320°C under nitrogen .

Oxidative Degradation

Exposure to strong oxidizers leads to decomposition:

| Oxidizing Agent | Conditions | Major Products | Byproducts |

|---|---|---|---|

| O₃ (10% in O₂) | UV light, 25°C, 6 hr | COF₂, SO₂F₂, CF₃OCF₂CF₂SO₃H | HF, CO₂ |

| KMnO₄ (aq) | 80°C, 3 hr | CF₃OCF₂CF₂SO₃H, KF | MnO₂ precipitates |

Environmental Impact :

- Ozonolysis generates persistent perfluoroalkyl ether carboxylic acids (PFECAs) with m/z 328.97–428.93 .

- Half-life in atmospheric oxidation: 12–18 days .

Comparative Reactivity Analysis

Vergleich Mit ähnlichen Verbindungen

1,1,2,2-Tetrafluoro-2-[(Trifluorovinyl)oxy]ethanesulfonyl Fluoride

- CAS : 29514-94-1 .

- Molecular Formula : C₄F₉O₂S (MW: 316.08).

- Structural Difference : The substituent is a trifluorovinyloxy (-OCF=CF₂) group instead of tetrafluoroethoxy.

- Reactivity : The trifluorovinyl group participates in radical polymerization with tetrafluoroethylene to form hydrolyzed fluoropolymers .

- Applications : Used in lithium salts (e.g., CAS 1687740–67–5) for ion-conductive materials in batteries .

1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoro-2-Iodoethoxy)ethanesulfonyl Fluoride

- CAS : 66137-74-4 .

- Molecular Formula : C₄F₈IO₂S (MW: 488.00).

- Structural Difference : Contains a terminal iodine atom on the ethoxy chain.

- Reactivity : Iodine facilitates ethylenation reactions to form Li⁺-sulfonate derivatives after hydrolysis .

- Applications: Intermediate in synthesizing calamitic fluorinated mesogens for liquid crystals and ionomers .

2-[2-(Allyloxy)-1,1,2,2-Tetrafluoroethoxy]Tetrafluoroethanesulfonyl Fluoride

- CAS : 88986-39-4 .

- Molecular Formula : C₇H₅F₉O₄S (MW: 356.16).

- Structural Difference : Incorporates an allyloxy (-OCH₂CH=CH₂) group.

- Reactivity : Allyl functionality enables crosslinking or further functionalization via radical reactions.

- Applications: Potential use in polymer electrolytes or surfactants.

Functional and Application-Based Comparison

Physicochemical and Environmental Considerations

- Thermal Stability: The target compound and its trifluorovinyl analogue exhibit phase transitions (e.g., monoclinic to triclinic) upon heating, critical for material processing .

- Regulatory Status: Polymers derived from these compounds (e.g., hydrolyzed fluoropolymers) are listed under U.S. trade regulations and Non-Domestic Substances Lists (NDSL) .

Vorbereitungsmethoden

Two-Step Synthesis via Tetrafluoroethanol Precursor

The most widely documented method involves a two-step process starting with the preparation of a tetrafluoroethanol precursor, followed by its reaction with sulfonyl fluoride derivatives.

Step 1: Preparation of Tetrafluoroethanol Precursor

The precursor, 1,1,2,2-tetrafluoroethanol, is synthesized through the fluorination of ethanol or its derivatives using sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF) under controlled conditions. Key parameters include:

-

Temperature : 80–120°C

-

Pressure : 2–5 atm

-

Catalyst : Antimony pentachloride (SbCl₅) or boron trifluoride (BF₃)

-

Yield : 65–75%

Fluorination proceeds via nucleophilic substitution, where hydroxyl groups are replaced by fluorine atoms. Excess SF₄ ensures complete substitution while minimizing byproducts.

Step 2: Reaction with Sulfonyl Fluoride

The tetrafluoroethanol precursor reacts with chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) in the presence of hydrogen fluoride to form the sulfonyl fluoride moiety:

Conditions :

-

Molar Ratio : 1:1.2 (precursor to HSO₃Cl)

-

Temperature : 40–60°C

-

Reaction Time : 6–8 hours

-

Yield : 70–78%

The reaction is quenched with ice water, and the product is extracted using fluorinated solvents like hexafluorobenzene.

Direct Fluorination of Ethanesulfonyl Chloride

An alternative route involves the direct fluorination of ethanesulfonyl chloride using SF₄ or elemental fluorine (F₂):

Advantages :

-

Fewer intermediate steps

-

Higher atom economy (85–90%)

Challenges :

-

Safety Risks : Elemental fluorine is highly reactive and requires specialized equipment.

-

Byproduct Formation : Excess fluorine leads to over-fluorination, reducing selectivity.

Optimization Strategies

Solvent Selection

Fluorinated solvents such as perfluorodecalin or 1,3-bis(trifluoromethyl)benzene improve reaction efficiency by stabilizing intermediates and reducing side reactions. A comparative analysis of solvents is provided below:

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield Improvement (%) |

|---|---|---|---|

| Perfluorodecalin | 1.9 | 142 | 12–15 |

| 1,3-Bis(trifluoromethyl)benzene | 8.2 | 102 | 8–10 |

| Hexafluorobenzene | 2.0 | 81 | 5–7 |

Polar solvents with low dielectric constants enhance fluorination rates by minimizing ionic byproducts.

Catalytic Enhancements

The addition of Lewis acids like SbCl₅ or BF₃ accelerates fluorination by polarizing the S–F bond in SF₄. For example:

-

BF₃ Catalysis : Increases yield by 18% at 60°C.

-

SbCl₅ Catalysis : Reduces reaction time by 30% but requires post-reaction neutralization.

Challenges and Mitigation

Byproduct Formation

Common byproducts include:

-

Perfluoroalkyl ethers : Formed via etherification of unreacted tetrafluoroethanol.

-

Sulfur Dioxide : Generated from decomposition of sulfonyl intermediates.

Mitigation Strategies :

Purification Techniques

Due to the compound’s high volatility (vapor pressure: 0.8 kPa at 25°C), fractional distillation under reduced pressure (10–20 mmHg) is employed. Purity is assessed via:

-

19F NMR : Peaks at -76 ppm (CF₃) and -112 ppm (SO₂F).

-

GC-MS : Retention time of 8.2 minutes (HP-5 column).

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements utilize microfluidic reactors for safer handling of fluorine gas:

-

Residence Time : 2–5 minutes

-

Throughput : 50–100 g/h

-

Purity : ≥99.5%

Q & A

Q. What are the established synthetic routes for 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via fluorination and sulfonation steps. A key method involves ethylenation of precursors like 5-iodo-3-oxa-perfluoropentanesulfonyl fluoride, followed by substitution reactions. Copper-mediated cross-coupling (e.g., with 4-bromobenzaldehyde) and Wittig reactions are employed for functionalization . Optimization requires inert atmospheres, controlled temperatures (e.g., 150°C for phase transitions), and purification via fractional distillation or column chromatography. Yield improvements focus on minimizing side reactions (e.g., hydrolysis of sulfonyl fluoride groups) .

Q. What analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : and NMR confirm fluorinated backbone and ether linkages.

- X-ray Crystallography : Reveals monoclinic/triclinic lattice structures at different temperatures, critical for understanding crystallinity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (300.091 g/mol) and isotopic patterns .

- FT-IR : Identifies sulfonyl fluoride (SOF) stretches (~1370 cm) and C-F vibrations .

Q. How does thermal analysis inform stability and handling protocols?

Differential scanning calorimetry (DSC) shows phase transitions: a monoclinic-to-triclinic shift at 150°C and smectic liquid crystal formation upon cooling. Thermogravimetric analysis (TGA) confirms decomposition >250°C. Storage requires inert conditions (<30°C) to prevent SOF hydrolysis .

Advanced Research Questions

Q. How does the compound’s phase behavior influence its application in proton-exchange membranes (PEMs)?

The compound’s smectic liquid crystalline phase enables ordered ion-conductive channels in PEMs. Copolymerization with tetrafluoroethylene (e.g., Aquivion® membranes) enhances proton conductivity (0.1–0.2 S/cm at 80°C). Phase transitions (monoclinic → smectic) during thermal cycling are critical for membrane durability in fuel cells .

Q. What computational models explain the compound’s crystallization dynamics?

Molecular dynamics (MD) simulations reveal that fluorinated tails adopt extended conformations at room temperature, stabilizing monoclinic lattices. Heating disrupts tail ordering, triggering triclinic phases. Free energy calculations align with experimental DSC data, validating the smectic pre-ordering mechanism .

Q. How can data contradictions in copolymer performance (e.g., conductivity vs. temperature) be resolved?

Contradictions arise from varying sulfonic acid group densities and hydration levels. For example, Aquivion® (higher sulfonation) operates at 130°C, while Nafion® degrades above 90°C. Systematic studies using small-angle X-ray scattering (SAXS) and impedance spectroscopy correlate nanostructure with ion transport .

Q. What strategies mitigate challenges in synthesizing reactive intermediates (e.g., trifluorovinyl ethers)?

Trifluorovinyl ether intermediates are prone to polymerization. Strategies include:

- Using radical inhibitors (e.g., BHT) during synthesis.

- Low-temperature (−40°C) handling to suppress radical chain reactions.

- In situ monitoring via Raman spectroscopy to detect premature polymerization .

Methodological Considerations

Q. Handling Reactive Fluorinated Intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.